
2,4-Dichloro-3-fluorobenzoic acid
Overview
Description
2,4-Dichloro-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is a reagent used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid has been reported from the commercially available 4-chloro-3,5-difluorobenzonitrile. The process involves nitration, selective reduction, diazotisation, and chlorination . Another synthesis method involves using 2,4-dichloro-5-fluoroacetophenone as a reaction material, which is nitrified and oxidized and then subjected to calving .Molecular Structure Analysis
The molecular weight of this compound is approximately 209.00 Da . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can be synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence of reactions involving nitration, selective reduction, diazotisation, and chlorination .Scientific Research Applications
Chemical Structure and Toxicity Analysis
The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), closely related structurally to 2,4-Dichloro-3-fluorobenzoic acid, has been extensively studied for its worldwide use in agriculture and urban activities. Its toxicology and mutagenicity research highlight the significance of understanding the environmental and health impacts of such chemicals. This comprehensive review by Zuanazzi, Ghisi, and Oliveira (2020) elucidates the advancements in the field, emphasizing the need for future research focused on molecular biology and environmental exposure assessments (Zuanazzi, Ghisi, & Oliveira, 2020).
Metal Complex Studies for Environmental and Biological Applications
The study of metal(II) 2-fluorobenzoates, as conducted by Öztürkkan and Necefoğlu (2022), explores the crystal structures of these complexes with various N-donor ligands. This research contributes significantly to understanding the environmental and biological implications of such compounds, highlighting their potential in materials science due to their diverse physical and biological applications (Öztürkkan & Necefoğlu, 2022).
Pharmacological and Biological Effects
Gallic acid, sharing similarities in molecular structure with this compound, showcases potent anti-inflammatory and pharmacological activities. The review by Bai et al. (2020) delves into these properties, providing a foundation for the potential therapeutic applications of similarly structured compounds in treating inflammation-related diseases (Bai et al., 2020).
Environmental and Health Risks Assessment
The pervasive use of herbicides like 2,4-D highlights the necessity of evaluating their environmental and health impacts. Islam et al. (2017) critically review the eco-toxicological effects of 2,4-D on various organisms, emphasizing the importance of developing regulations to mitigate exposure risks. This study underlines the urgent need for comprehensive research on the fate, accumulation, and long-term exposure impacts of such chemicals on human health and the environment (Islam et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, suggests that it should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. In case of accidental ingestion or contact, immediate medical assistance should be sought .
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate for the synthesis of finafloxacin hydrochloride , a novel fluoroquinolone antibiotic . Fluoroquinolones typically target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .
Mode of Action
Based on its role as an intermediate in the synthesis of finafloxacin hydrochloride , it can be inferred that it may contribute to the antibiotic’s ability to inhibit bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the supercoiling of bacterial DNA, thereby disrupting DNA replication and leading to bacterial death .
Biochemical Pathways
As an intermediate in the synthesis of finafloxacin hydrochloride , it likely plays a role in the pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling of bacterial DNA, which is a crucial step in DNA replication .
Pharmacokinetics
As an intermediate in the synthesis of finafloxacin hydrochloride , its properties may influence the bioavailability of the final antibiotic product .
Result of Action
Given its role in the synthesis of finafloxacin hydrochloride , it can be inferred that it contributes to the antibiotic’s bactericidal effects. By inhibiting DNA gyrase and topoisomerase IV, it disrupts bacterial DNA replication, leading to bacterial death .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-3-fluorobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of antibacterial agents, such as quinolone derivatives . The nature of these interactions often involves the formation of stable complexes, which can inhibit or enhance the activity of the target enzymes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration usedFor example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it can inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes, thereby blocking the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in the formation of by-products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential . At higher doses, it can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . One of the primary metabolic pathways involves the conjugation with glutathione, mediated by glutathione S-transferase enzymes. This conjugation enhances the solubility and excretion of the compound, reducing its toxicity. Additionally, this compound can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites that may have different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, post-translational modifications, such as phosphorylation, can regulate the activity and localization of this compound within the cell.
Properties
IUPAC Name |
2,4-dichloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOGDFHFACXPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582130 | |
| Record name | 2,4-Dichloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915145-05-0 | |
| Record name | 2,4-Dichloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)

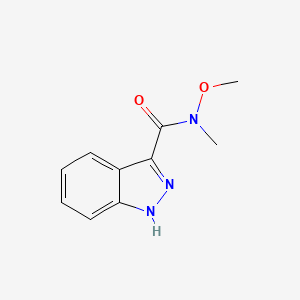


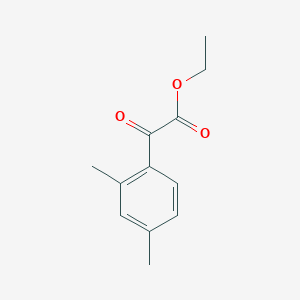
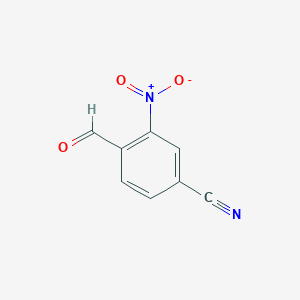

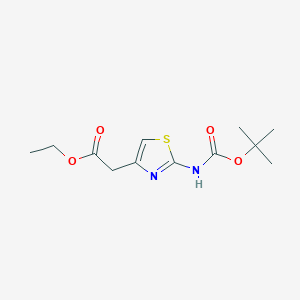

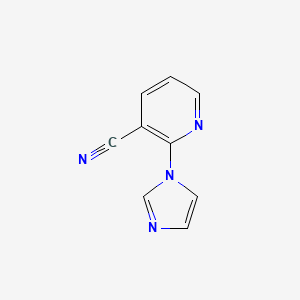
![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)
